Eurystatin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eurystatin B is a natural product that belongs to the family of macrocyclic lactones. It is obtained from the fermentation of Streptomyces sp. and has shown promising results in various scientific research applications. Eurystatin B has been found to exhibit potent antifungal, antitumor, and antibacterial activities.

Aplicaciones Científicas De Investigación

Prolyl Endopeptidase Inhibition

Eurystatins A and B, derived from the cultured broth of Streptomyces eurythermus R353-21, exhibit potent inhibitory activity against prolyl endopeptidase. These compounds are unique in their specificity and potency in inhibiting this enzyme. Notably, they demonstrate no antimicrobial activity and have shown no lethal toxicity in mice at substantial doses (Toda et al., 1992).

Amelioration of Amnesia

Eurystatins A and B have been studied for their protective effects against scopolamine-induced amnesia in rats. These studies utilized the step-through one-trial passive avoidance method, revealing that Eurystatin B, in particular, offered significant protection from the amnesic effects of scopolamine, without causing behavioral side effects (Kamei et al., 1992).

Chemical Structure and Properties

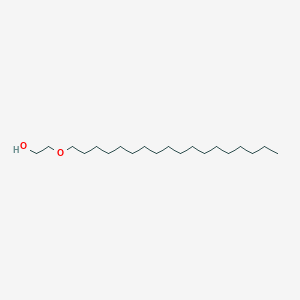

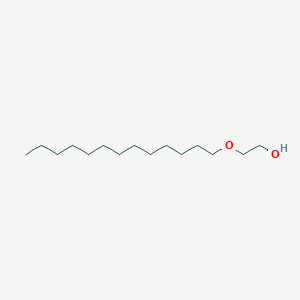

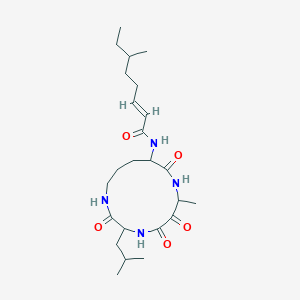

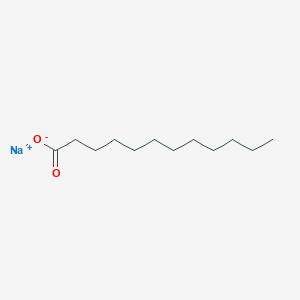

The physico-chemical properties and structure of Eurystatins A and B have been extensively studied. Both compounds share a common 13-membered cyclic peptide core composed of L-leucine, L-ornithine, and (S)-3-amino-2-oxobutyric acid. They differ in the alpha, beta-unsaturated fatty acid attached to the alpha-amino moiety of the ornithine (Toda et al., 1992).

Fermentation and Controlled Biosynthesis

Research into the fermentation and biosynthesis of Eurystatins has allowed for significant advancements in understanding and potentially enhancing their production. The use of radio-isotope incorporation studies and supplementation with various amino acids led to the controlled biosynthesis of new Eurystatin analogs, expanding the potential applications of these compounds (Suzuki et al., 1994).

Propiedades

Número CAS |

137563-64-5 |

|---|---|

Nombre del producto |

Eurystatin B |

Fórmula molecular |

C24H40N4O5 |

Peso molecular |

464.6 g/mol |

Nombre IUPAC |

(E)-6-methyl-N-[7-methyl-3-(2-methylpropyl)-2,5,6,9-tetraoxo-1,4,8-triazacyclotridec-10-yl]oct-2-enamide |

InChI |

InChI=1S/C24H40N4O5/c1-6-16(4)10-7-8-12-20(29)27-18-11-9-13-25-22(31)19(14-15(2)3)28-24(33)21(30)17(5)26-23(18)32/h8,12,15-19H,6-7,9-11,13-14H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,33)/b12-8+ |

Clave InChI |

YNIGBMUXBCZRNQ-XYOKQWHBSA-N |

SMILES isomérico |

CCC(C)CC/C=C/C(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C |

SMILES |

CCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C |

SMILES canónico |

CCC(C)CCC=CC(=O)NC1CCCNC(=O)C(NC(=O)C(=O)C(NC1=O)C)CC(C)C |

Sinónimos |

BU 4164E B BU-4164E B eurystatin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)